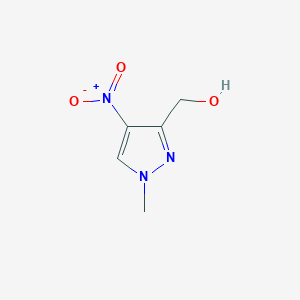

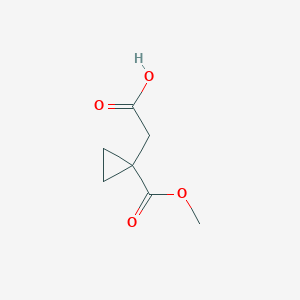

(1-Methyl-4-nitropyrazol-3-yl)methanol

Descripción general

Descripción

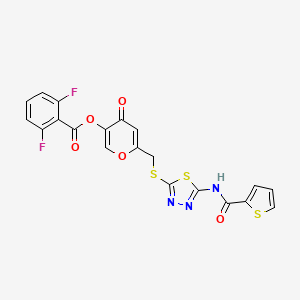

(1-Methyl-4-nitropyrazol-3-yl)methanol, also known as MNPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPM is a pyrazole derivative that has been synthesized through various methods, including the reaction of 1-methyl-4-nitropyrazole with formaldehyde.

Aplicaciones Científicas De Investigación

Catalytic N-Methylation of Amines

A study by Sarki et al. (2021) reported a cost-effective method for the N-methylation of amines using methanol as both a C1 synthon and H2 source. The process employs RuCl3.xH2O as a catalyst and demonstrates moderate to excellent yields across a range of amines, including pharmaceutical agents like venlafaxine and imipramine, highlighting methanol's utility in organic synthesis and drug molecule production (Sarki et al., 2021).

Dinuclear Zn(II) Complex in Organic Reactions

Research by Tsang et al. (2009) focused on the use of a dinuclear Zn(II) complex to promote the cleavage and isomerization of 2-hydroxypropyl alkyl phosphates, resulting in a common cyclic phosphate intermediate. This work underscores the potential of specific catalysts in facilitating complex organic reactions in methanol-containing solutions, offering insights into reaction mechanisms and kinetic mixtures (Tsang et al., 2009).

Study of Trimethylsilylazole Derivatives

Larina et al. (1998) explored the tautomerism and silylotropy of C- and N-trimethylsilylazole derivatives in methanol, providing fundamental insights into the structural behavior of such compounds. This research contributes to understanding the chemical properties and potential applications of methanol-soluble compounds in various chemical and industrial contexts (Larina et al., 1998).

Nucleophilic Substitution Reactions

A study by Kletskii et al. (2014) on 1-methyl-3,4,5-trinitropyrazole (MTNP) revealed the critical role of solvent effects in directing the nucleophilic substitution reactions. These findings emphasize the importance of methanol as a solvent in influencing reaction pathways, particularly in the synthesis and modification of nitropyrazole derivatives (Kletskii et al., 2014).

Mecanismo De Acción

Target of Action

The compound “(1-Methyl-4-nitropyrazol-3-yl)methanol” contains a pyrazole ring, which is a common structure in many biologically active compounds. Pyrazole derivatives have been known to interact with various enzymes and receptors in the body .

Biochemical Pathways

Pyrazole derivatives have been known to be involved in various biochemical pathways. For example, some pyrazole derivatives have shown antiviral and anti-inflammatory activities .

Propiedades

IUPAC Name |

(1-methyl-4-nitropyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-2-5(8(10)11)4(3-9)6-7/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWPEOTZNMDDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-4-nitropyrazol-3-yl)methanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-16-(4-chlorobenzylidene)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2591598.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2591608.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591613.png)

![1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2591620.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591621.png)